Liafensine

描述

Liafensine, also known as BMS-820836, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) which was under development by Bristol-Myers Squibb for the treatment of major depressive disorder. Though it demonstrated comparable effectiveness to escitalopram and duloxetine in phase II clinical trials, development was terminated in 2013 because liafensine failed to show superior effectiveness relative to these drugs, a decision that was made likely based on its increased capacity for side effects as well as potential for abuse.

科学研究应用

1. 神经递质再摄取抑制中的作用

Liafensine被确认为一种单胺再摄取抑制剂,已被广泛研究其对神经递质再摄取的影响。类似化合物Nomifensine显著抑制去甲肾上腺素(NA)和多巴胺(DA)的再摄取,但对5-羟色胺(5-HT)的再摄取抑制较弱。这表明liafensine可能具有类似的特性,可能通过对这些神经递质的作用影响情绪和行为(Tuomisto, 1977)。

2. 对体重管理的影响

对与liafensine密切相关的药物Tesofensine的研究表明其强效的抑制食欲作用,主要通过抑制单胺再摄取实现。这种机制暗示了liafensine在肥胖管理中的潜在应用。研究表明,Tesofensine诱导的食欲减退是通过刺激α1肾上腺素受体和多巴胺D1受体途径介导的,这可能是liafensine所共有的效应(Axel et al., 2010)。

3. 在帕金森病管理中的应用

Nomifensine已被研究用于治疗帕金森病。它促进多巴胺和去甲肾上腺素的传递,在帕金森病患者中显示出中等的治疗效果。这为liafensine在管理类似疾病方面的潜力提供了见解,考虑到其相关的药理特性(Teychenné等,1977)。

4. 对多巴胺转运体占据的影响

像liafensine一样是一种单胺再摄取抑制剂的Tesofensine已显示出对多巴胺转运体(DAT)占据的影响。这种占据是剂量依赖的,这表明liafensine也可能影响大脑中的多巴胺水平,这可能对治疗与多巴胺失调相关的疾病有影响(Appel et al., 2014)。

5. 脑源性神经营养因子(BDNF)的调节

Liafensine,像Tesofensine一样,可能对神经营养因子产生影响。研究表明,长期使用Tesofensine会增加某些脑区域的BDNF mRNA。这表明liafensine可能在调节神经营养因子方面发挥作用,可能有助于其抗抑郁效果(Larsen et al., 2007)。

6. 与胺摄取机制的相互作用

Nomifensine的结构和功能为liafensine的潜在机制提供了见解。其抑制胺摄取机制的能力,特别是与多巴胺和去甲肾上腺素相关的机制,突显了它在神经科学研究和潜在治疗应用中的相关性(Schacht & Heptner, 1974)。

属性

CAS 编号 |

1198790-53-2 |

|---|---|

产品名称 |

Liafensine |

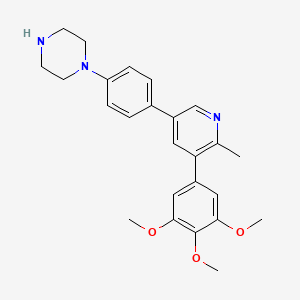

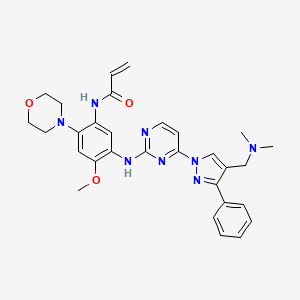

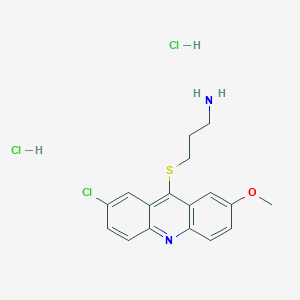

分子式 |

C24H22N4 |

分子量 |

366.468 |

IUPAC 名称 |

(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine |

InChI |

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |

InChI 键 |

VCIBGDSRPUOBOG-QFIPXVFZSA-N |

SMILES |

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS-820836; BMS 820836; BMS820836; Liafensine |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)